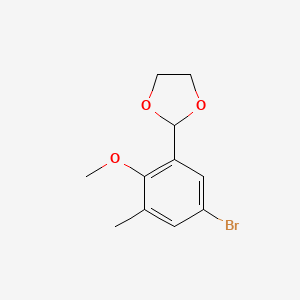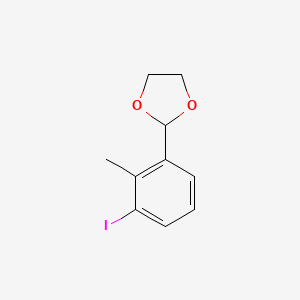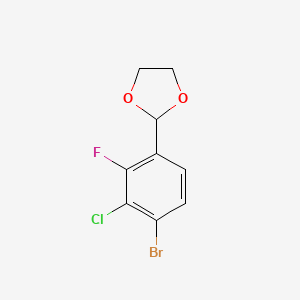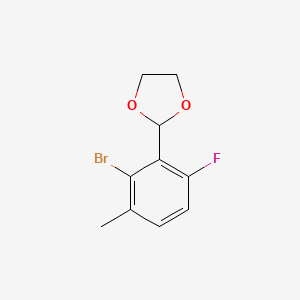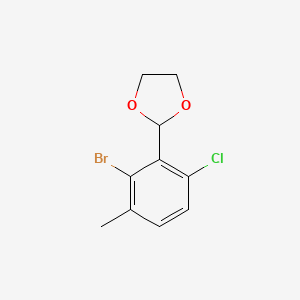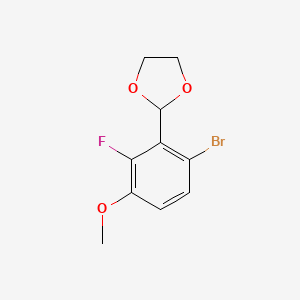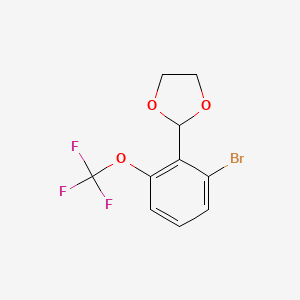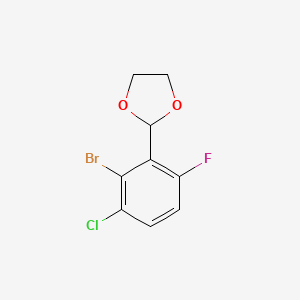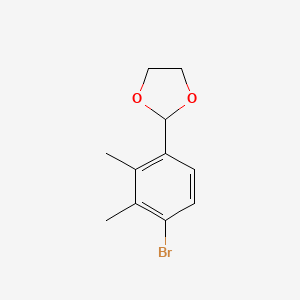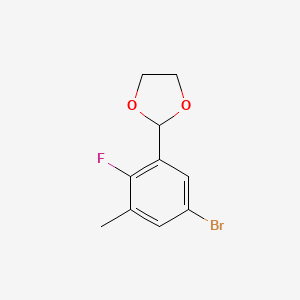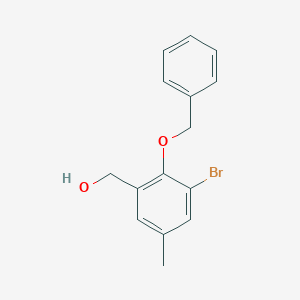
(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) is a synthetic compound belonging to the class of organic compounds known as phenols. It is an aromatic compound with a molecular formula of C9H10BrO2. This compound has a wide range of applications in the field of scientific research, such as in the synthesis of pharmaceuticals and other chemicals, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) has a variety of applications in scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, such as the anticonvulsant drug pregabalin. It has also been used in the synthesis of other chemicals, such as the insecticide chlorfenapyr. In addition, it has been used as a reagent in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) is not well understood. However, it is believed that it acts as a weak acid, protonating the targeted molecule and thereby altering its structure and activity. It is also believed to interact with other molecules, such as enzymes, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) are not well understood. However, it has been shown to have anticonvulsant effects in animal models of epilepsy, as well as to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with a wide range of molecules. However, it is important to note that this compound can be toxic if ingested or inhaled, and it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol). These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new pharmaceuticals. Additionally, it could be used in the synthesis of a wide range of other chemicals, such as insecticides and herbicides. Finally, it could also be used as a reagent in biochemical and physiological studies, such as in the study of the mechanisms of action of other compounds.
Métodos De Síntesis
The synthesis of ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) is a multi-step process involving the reaction of bromomethylbenzene with sodium methoxide in methanol. The reaction is catalyzed by a base, such as potassium carbonate, and the product is then precipitated out of the solution. The yield of this reaction is typically around 80%.
Propiedades
IUPAC Name |
(3-bromo-5-methyl-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNICPLHUCWOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)
